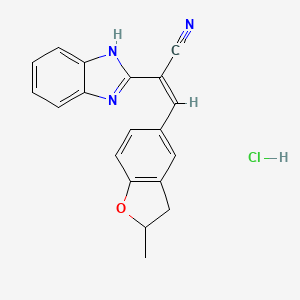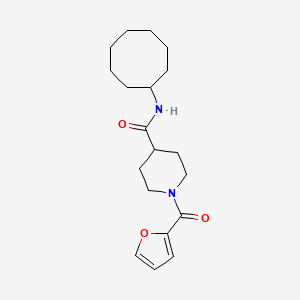![molecular formula C23H17N3O3 B5377498 methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5377498.png)
methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MBF and has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of MBF is not fully understood. However, studies have shown that MBF can induce apoptosis in cancer cells by targeting the mitochondrial membrane potential. MBF can also inhibit the growth of various bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects:
MBF has been shown to have various biochemical and physiological effects. In vitro studies have shown that MBF can induce apoptosis in cancer cells by targeting the mitochondrial membrane potential. MBF has also been shown to inhibit the growth of various bacteria and fungi by disrupting the cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
MBF has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods. Another advantage is that it has potential applications in various fields, including medicine, agriculture, and materials science. One limitation is that the mechanism of action of MBF is not fully understood. Another limitation is that more research is needed to determine the safety and efficacy of MBF in humans.
Orientations Futures
There are several future directions for research on MBF. One direction is to study the mechanism of action of MBF in more detail. Another direction is to study the safety and efficacy of MBF in humans. Other directions include studying the potential use of MBF in other fields, such as energy storage and catalysis.
Méthodes De Synthèse
MBF can be synthesized using different methods, including the Knoevenagel condensation reaction. This reaction involves the reaction between an aldehyde or ketone and a compound containing a reactive methylene group. In the case of MBF, the reaction involves the reaction between 2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)acetonitrile and 5-(4-methoxyphenyl)-2-furanecarboxaldehyde in the presence of a base such as piperidine. The resulting compound is then treated with methyl iodide to obtain MBF.
Applications De Recherche Scientifique
MBF has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MBF has been studied for its potential anticancer activity. Studies have shown that MBF can induce apoptosis in cancer cells by targeting the mitochondrial membrane potential. MBF has also been studied for its potential antimicrobial activity. Studies have shown that MBF can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
In agriculture, MBF has been studied for its potential use as a pesticide. Studies have shown that MBF can inhibit the growth of various pests, including aphids and spider mites. MBF has also been studied for its potential use as a herbicide. Studies have shown that MBF can inhibit the growth of various weeds, including Amaranthus retroflexus and Chenopodium album.
In materials science, MBF has been studied for its potential use as a dye. Studies have shown that MBF can be used as a dye for textiles and other materials.
Propriétés
IUPAC Name |
methyl 4-[5-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-14-3-9-19-20(11-14)26-22(25-19)17(13-24)12-18-8-10-21(29-18)15-4-6-16(7-5-15)23(27)28-2/h3-12H,1-2H3,(H,25,26)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSABAUETKKXFC-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(N-methyl-L-alanyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5377415.png)

![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[2-(methylamino)isonicotinoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5377431.png)
![2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}thio)-N-2-naphthylacetamide](/img/structure/B5377432.png)
![3-methoxy-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5377442.png)

![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)
![N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B5377463.png)
![N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)
![2,2,2-trifluoro-N-{[(4-isopropylphenyl)amino]carbonyl}acetamide](/img/structure/B5377485.png)
![N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5377491.png)
![N-{1-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B5377493.png)

![2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5377514.png)